molecular formula C18H21N3O B5858357 N-(4-ethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

N-(4-ethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

Cat. No. B5858357
M. Wt: 295.4 g/mol
InChI Key: QNIROOAMEZYNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives. It has shown promising results in scientific research as a potential drug candidate for various diseases.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways in the body that are involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, it has been shown to have anti-microbial properties, which can help fight against bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-(4-ethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine. One direction is to further investigate its potential as a drug candidate for various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, it would be interesting to explore its potential in combination therapy with other drugs to enhance its therapeutic effects. Finally, more research is needed to determine its safety and toxicity profile.

Synthesis Methods

The synthesis of N-(4-ethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine involves the condensation reaction of 4-ethoxybenzaldehyde and 1-ethyl-1H-benzimidazole-2-amine in the presence of a suitable catalyst. The reaction proceeds under mild reaction conditions and yields a high purity product.

Scientific Research Applications

N-(4-ethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has shown potential in scientific research as a drug candidate for various diseases. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-3-21-17-8-6-5-7-16(17)20-18(21)19-13-14-9-11-15(12-10-14)22-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIROOAMEZYNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.